3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole
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Overview
Description
3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole is a complex organic compound characterized by its unique structure, which includes a triazole ring and multiple acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Scientific Research Applications
3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially modulating their activity. The acetate groups may also play a role in enhancing the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1,2,4-triazole: is similar to other triazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O7/c1-7(19)22-5-10-12(23-8(2)20)13(24-9(3)21)14(25-10)18-6-16-11(4-15)17-18/h6,10,12-14H,5H2,1-3H3/t10-,12-,13-,14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMTWJNGXZIMAL-FMKGYKFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C#N)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C#N)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541322 |
Source
|
Record name | 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40371-99-1 |
Source
|
Record name | 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-1H-1,2,4-triazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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